Allyl 2-[2-(4-chlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate
Description
The compound Allyl 2-[2-(4-chlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate is a complex heterocyclic molecule featuring a pyrrol-thiazole scaffold substituted with chlorophenyl, fluoromethylbenzoyl, and allyl ester groups. Key structural motifs include:
- A 2,5-dihydro-1H-pyrrole ring substituted at the 2-position with a 4-chlorophenyl group.
- A 3-fluoro-4-methylbenzoyl acyl group at the 3-position of the pyrrole.
- A 4-methylthiazole-5-carboxylate moiety linked to the pyrrole via the 1-position.
- An allyl ester at the thiazole’s carboxylate group.
Properties
Molecular Formula |
C26H20ClFN2O5S |
|---|---|
Molecular Weight |
527.0 g/mol |
IUPAC Name |
prop-2-enyl 2-[(3Z)-2-(4-chlorophenyl)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C26H20ClFN2O5S/c1-4-11-35-25(34)23-14(3)29-26(36-23)30-20(15-7-9-17(27)10-8-15)19(22(32)24(30)33)21(31)16-6-5-13(2)18(28)12-16/h4-10,12,20,31H,1,11H2,2-3H3/b21-19- |
InChI Key |
FNNHLFUHKIKWTP-VZCXRCSSSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)Cl)/O)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)Cl)O)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thiazole Core Structure
The 4-methylthiazole-5-carboxylate moiety forms the foundational scaffold of the target compound. Patent CN102079732B describes a "one-pot" bromination-cyclization strategy for analogous thiazole derivatives. Acetoacetate derivatives undergo bromination with N-bromosuccinimide (NBS) in a tetrahydrofuran (THF)/water solvent system, followed by cyclization with N-monosubstituted thioureas. For the target molecule, ethyl acetoacetate is brominated to yield α-bromoacetoacetate, which reacts with thiourea derivatives under basic conditions to form the thiazole ring .
Key Reaction Parameters
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Bromination | NBS, H2O/THF | THF/H2O | 50–80°C | 2–4 h | 85–90% |
| Cyclization | Thiourea, NH4OH | THF | 85–110°C | 3–5 h | 75–80% |
The 4-methyl group is introduced via the acetoacetate starting material, while the carboxylate ester (later converted to allyl ester) originates from the ethyl acetoacetate .
Construction of the Dihydro-1H-Pyrrol-5-One Ring
The dihydro-1H-pyrrol-5-one ring is synthesized via azafulvenium methide intermediates, as detailed in heterocyclic chemistry literature . Azafulvenium methides participate in 1,7-electrocyclization reactions to form pyrrole derivatives. For the target compound, 3-fluoro-4-methylbenzoyl chloride reacts with a β-ketoamide precursor (derived from 4-chlorophenylglycine) to generate an azafulvenium methide intermediate, which undergoes cyclization to form the pyrrolidone ring .
Mechanistic Pathway
-
Acylation : 4-Chlorophenylglycine reacts with 3-fluoro-4-methylbenzoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.
-
Dehydration : The resultant amide undergoes dehydration with POCl3 to form a nitrilium intermediate.
-
Electrocyclization : The nitrilium intermediate rearranges via 1,7-electrocyclization to yield the dihydro-1H-pyrrol-5-one core .
Coupling of Thiazole and Pyrrolidone Moieties
The thiazole and pyrrolidone subunits are coupled via a nucleophilic aromatic substitution (SNAr) reaction. The 2-amino group of the thiazole intermediate (from step 1) displaces a leaving group (e.g., chloride) at the 1-position of the pyrrolidone ring. Patent CN110590813B outlines similar SNAr reactions for thiazolo-pyridine systems, using NaH as a base in THF at 85–110°C .
Optimized Conditions
-
Thiazole Intermediate : 2-Amino-4-methylthiazole-5-carboxylate
-
Pyrrolidone Electrophile : 1-Chloro-2-(4-chlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole
-
Base : Sodium hydride (NaH)
-
Solvent : THF
-
Temperature : 90°C
-
Time : 5–7 h
Allyl Esterification of the Carboxylate Group
The final step involves transesterification of the ethyl carboxylate to an allyl ester. The ethyl ester intermediate reacts with allyl alcohol in the presence of a Lewis acid catalyst (e.g., ZnCl2) under reflux .
Reaction Setup
-
Ethyl Ester : 2-[2-(4-Chlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methylthiazole-5-carboxylate
-
Alcohol : Allyl alcohol (excess)
-
Catalyst : ZnCl2 (5 mol%)
-
Solvent : Toluene
-
Temperature : 110°C
-
Time : 12–15 h
Analytical Validation and Characterization
The synthesized compound is validated via spectroscopic methods:
-
1H NMR : Signals at δ 7.40–7.48 ppm confirm the thiazole H-5 proton . The allyl group appears as a triplet (δ 4.60–4.70 ppm) and doublet of doublets (δ 5.20–5.40 ppm) .
-
IR Spectroscopy : Peaks at 1695–1700 cm−1 indicate ester carbonyl groups .
-
Mass Spectrometry : Molecular ion peak at m/z 527.0 (M+H)+ aligns with the molecular formula C26H20ClFN2O5S .
Challenges and Optimization Strategies
-
Regioselectivity in Pyrrolidone Formation : Competing 1,3- vs. 1,7-cyclization pathways require precise control of reaction temperature and acylating agent stoichiometry .
-
Esterification Efficiency : Excess allyl alcohol and prolonged reaction times improve transesterification yields .
-
Purification : Silica gel chromatography with ethyl acetate/hexane (1:3) effectively isolates the target compound from byproducts .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that compounds similar to Allyl 2-[2-(4-chlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate exhibit significant antiviral properties. For instance, derivatives of thiazole and pyrrole structures have shown efficacy against various viral strains, including HIV and influenza viruses. The compound's structure allows it to interact effectively with viral enzymes or receptors, inhibiting their function and thereby reducing viral replication rates .
Antitumor Properties
The thiazole and pyrrole moieties present in this compound have been linked to anticancer activities. Research has demonstrated that such compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways. For example, similar compounds have been shown to inhibit the proliferation of tumor cells in vitro by targeting specific oncogenic pathways .
Antimicrobial Effects
This compound has also been investigated for its antibacterial properties. Compounds with similar structures have demonstrated activity against a range of bacterial pathogens, including resistant strains. This suggests potential applications in developing new antibiotics or antimicrobial agents .
Pesticidal Activity
The compound's structural features may confer pesticidal properties. Research indicates that thiazole derivatives can act as effective fungicides or insecticides by disrupting metabolic processes in target organisms. Studies have shown that related compounds can inhibit fungal growth or deter insect feeding, making them candidates for agricultural applications .
Plant Growth Regulation
Compounds like this compound may also influence plant growth and development. Certain thiazole derivatives have been reported to enhance root development and overall plant vigor when applied at specific concentrations .
Development of Functional Materials
The unique chemical structure of this compound allows for its incorporation into polymers and other materials to impart specific functionalities. For example, it can be used as a building block for synthesizing advanced materials with tailored properties such as enhanced thermal stability or electrical conductivity .
Nanotechnology Applications
Research into the use of organic compounds like this compound in nanotechnology is ongoing. Its potential for forming nanoscale structures could lead to applications in drug delivery systems or as components in nanosensors .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ primarily in substituents on the phenyl rings, acyl groups, or ester functionalities. These variations influence molecular weight, polarity, and intermolecular interactions, as demonstrated below:
Table 1: Structural and Physical Comparison of Analogous Compounds
*Estimated based on analogs.
Key Findings:
Substituent Effects on Properties :
- Halogen Substituents : The replacement of 4-chlorophenyl (target compound) with 4-tert-butylphenyl () increases molecular weight by ~30 g/mol but reduces polarity due to the hydrophobic tert-butyl group.
- Acyl Groups : Substituting 3-fluoro-4-methylbenzoyl (target) with 4-butoxybenzoyl () introduces longer alkoxy chains, enhancing van der Waals interactions but reducing aqueous solubility .
- Isostructurality : and highlight that halogen exchange (e.g., Cl → F) in isostructural compounds preserves molecular conformation but alters crystal packing slightly due to differences in halogen size and electronegativity .
Synthetic and Analytical Relevance :
- Compounds in this family are typically characterized via single-crystal X-ray diffraction (e.g., ) and spectroscopic methods (IR, NMR) .
- Computational tools like AutoDock () and Multiwfn () are employed to predict electronic properties and docking behavior, though specific data for the target compound are absent in the evidence.
Structural and Functional Implications
The target compound’s 4-chlorophenyl and 3-fluoro-4-methylbenzoyl groups likely confer enhanced metabolic stability compared to non-halogenated analogs, as fluorine and chlorine resist oxidative degradation . However, the absence of alkoxy chains (cf.
Biological Activity
Allyl 2-[2-(4-chlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate (CAS No. 617697-27-5) is a complex organic compound with potential biological activities. Its structure incorporates various functional groups that may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C26H20ClF2N2O5S |
| Molecular Weight | 510.5 g/mol |
| IUPAC Name | prop-2-enyl 2-[2-(4-chlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate |
| CAS Number | 617697-27-5 |
The biological activity of this compound may involve several mechanisms:
Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, influencing various physiological processes.
Receptor Modulation : It can modulate receptor activities that are crucial for cellular signaling, potentially affecting cell growth and differentiation.
Gene Expression Alteration : The compound may alter the expression of genes involved in apoptosis and cell cycle regulation, which is significant for its anticancer potential.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, thiazole derivatives have shown efficacy against various bacterial strains and fungi due to their ability to disrupt microbial membranes and inhibit essential metabolic processes.
Anticancer Activity
Studies have demonstrated that thiazole-containing compounds can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and modulation of mitochondrial pathways. For example, certain thiazoles have been reported to inhibit the proliferation of breast cancer cells by inducing cell cycle arrest at the G0/G1 phase.
Anti-inflammatory Effects
Compounds with similar structures have also been investigated for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes like COX and LOX, which are involved in inflammatory responses.
Study on Antiviral Activity
A study published in MDPI highlighted the antiviral properties of thiazole derivatives against various viral infections. Specifically, compounds similar to this compound showed promising results against HIV with low cytotoxicity (CC50/EC50 ratio > 100) .
Research on Anticancer Properties
In vitro studies have demonstrated that derivatives of thiazole can significantly reduce the viability of cancer cell lines. For instance, a derivative exhibited an IC50 value in the low micromolar range against colorectal cancer cells . This suggests that structural modifications could enhance the therapeutic index of such compounds.
Q & A
Q. What are the standard synthetic routes and characterization techniques for this compound?
Methodological Answer: The synthesis of structurally related heterocyclic compounds often involves multi-step reactions, such as the Biginelli reaction for pyrimidine derivatives or cyclization of thioureas with aldehydes and ketones . Key characterization steps include:
- 1H/13C-NMR spectroscopy to confirm proton and carbon environments, particularly for distinguishing regioisomers and verifying substituent positions.
- FT-IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for esters or amides).
- Elemental analysis (CHN) to validate purity and stoichiometry, with deviations ≤0.4% indicating high purity .
- Melting point determination to assess crystallinity and compare with literature values.
Example Data from Analogous Synthesis ():
| Parameter | Value |
|---|---|
| Yield | 87% |
| Melting Point | 91–93°C |
| 1H-NMR (CDCl₃) | δ 1.25 (t, 3H), 2.45 (s, 3H) |
| FT-IR (KBr) | 1725 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N) |
| Elemental Analysis (%) | C: 69.48 (69.60), H: 5.55 (5.70), N: 7.38 (7.20) |
Q. What spectroscopic methods are critical for resolving structural ambiguities in similar heterocyclic systems?
Methodological Answer:
- 2D-NMR (COSY, HSQC, HMBC) : Resolves spin-spin coupling and long-range correlations, critical for confirming pyrrole-thiazole connectivity and substituent orientation .
- X-ray crystallography : Provides unambiguous confirmation of molecular geometry and crystal packing, as demonstrated in analogous compounds with chlorophenyl and fluorobenzoyl groups .
- Mass spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns, especially for detecting halogen isotopes (e.g., Cl⁻, F⁻).
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., allyl esters) .
- First Aid Measures :
- Storage : Keep in airtight containers away from ignition sources (flammable allyl groups) .
Advanced Research Questions
Q. How can Design of Experiments (DOE) optimize reaction conditions for this compound?
Methodological Answer:
- Factorial Design : Screen variables (e.g., temperature, catalyst loading, solvent polarity) to identify significant factors affecting yield. For example, a 2³ factorial design reduces trial numbers while capturing interactions .
- Response Surface Methodology (RSM) : Optimize parameters like reaction time and stoichiometry to maximize yield. ICReDD’s approach integrates computational reaction path searches with experimental validation to narrow optimal conditions .
- Case Study : A DOE study on a related pyrazole-thiazole system achieved 92% yield by optimizing temperature (80°C) and solvent (DMF) .
Q. How should researchers address contradictions in reported physicochemical data (e.g., melting points, spectral peaks)?
Methodological Answer:
- Reproducibility Checks : Repeat synthesis under standardized conditions (e.g., anhydrous solvents, inert atmosphere).
- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., DFT-calculated spectra) .
- Crystallographic Analysis : Resolve discrepancies in solid-state properties (e.g., polymorphism) via X-ray diffraction .
- Meta-Analysis : Use platforms like PubChem to aggregate data from multiple sources, filtering outliers via statistical methods (e.g., Grubbs’ test) .
Q. What computational strategies predict reactivity or regioselectivity in derivatives of this compound?
Methodological Answer:
- Quantum Mechanical Calculations (DFT) : Model transition states to predict regioselectivity in electrophilic substitutions (e.g., halogenation at thiazole vs. pyrrole sites) .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilizing intermediates) .
- Machine Learning : Train models on existing reaction databases to forecast optimal catalysts or conditions for functionalization (e.g., Suzuki coupling sites) .
Q. How can mechanistic studies elucidate the compound’s role in catalytic or biological systems?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Probe rate-determining steps (e.g., deuterium labeling at hydroxyl or carbonyl groups) .
- In Situ Spectroscopy (Raman/UV-Vis) : Monitor intermediate formation during reactions (e.g., enol-keto tautomerism in the pyrrole ring) .
- Enzyme Inhibition Assays : Test interactions with biological targets (e.g., fluorescence quenching to measure binding affinity with proteases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
